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molecular formula C14H17ClN2O3 B3320254 Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate CAS No. 1226808-00-9

Tert-butyl 7-chloro-2-oxo-2,3-dihydro-1H-benzo[E][1,4]diazepine-4(5H)-carboxylate

Cat. No. B3320254
M. Wt: 296.75 g/mol
InChI Key: ORICBLUVZGJEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642590B2

Procedure details

To a solution of [(2-amino-5-chloro-benzyl)-tert-butoxycarbonyl-amino]-acetic acid ethyl ester (60 g, 0.18 mol) in tetrahydrofuran (600 ml) was added potassium tert-butoxide (22 g, 0.19 mol) in small portions at 5° C. under cooling on an ice-water batch. After completed addition the cooling bath was removed and reaction mixture was stirred for 3 h at room temperature followed by addition of water (400 ml), saturated aqueous ammonium chloride solution (280 ml) and ethyl acetate (800 ml). After 10 min the precipitate was collected by filtration. The layers were separated from the filtrate, dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was combined with the precipitate, which had previously been collected by filtration, and crystallized from hot ethyl acetate to give the title compound (46 g, 88%) as white solid. MS m/e: 295 (M−H+).
Name
[(2-amino-5-chloro-benzyl)-tert-butoxycarbonyl-amino]-acetic acid ethyl ester
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three
Yield
88%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][N:6]([CH2:14][C:15]1[CH:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:16]=1[NH2:22])[C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])C.CC(C)([O-])C.[K+].O.[Cl-].[NH4+]>O1CCCC1.C(OCC)(=O)C>[C:10]([O:9][C:7]([N:6]1[CH2:14][C:15]2[CH:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:16]=2[NH:22][C:4](=[O:3])[CH2:5]1)=[O:8])([CH3:13])([CH3:12])[CH3:11] |f:1.2,4.5|

Inputs

Step One
Name
[(2-amino-5-chloro-benzyl)-tert-butoxycarbonyl-amino]-acetic acid ethyl ester
Quantity
60 g
Type
reactant
Smiles
C(C)OC(CN(C(=O)OC(C)(C)C)CC1=C(C=CC(=C1)Cl)N)=O
Name
Quantity
22 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O
Name
Quantity
280 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
addition the cooling bath
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
reaction mixture
FILTRATION
Type
FILTRATION
Details
After 10 min the precipitate was collected by filtration
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The layers were separated from the filtrate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
had previously been collected by filtration
CUSTOM
Type
CUSTOM
Details
crystallized from hot ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(NC2=C(C1)C=C(C=C2)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 86.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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